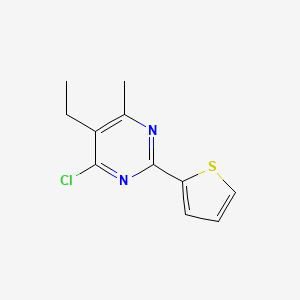
2-(Thiophene-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of thiophene derivatives with pyrimidine precursors. For instance, the Gewald reaction, which involves the reaction of a thiophene derivative with a nitrile and a carbonyl compound, can be employed to synthesize this compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce various aryl or alkyl groups to the pyrimidine ring.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiophene and pyrimidine rings allow it to bind effectively to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiophene-substituted pyrimidines, such as 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine . Compared to these, 4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine offers unique properties due to its specific substituents, which can enhance its biological activity and chemical stability. Other similar compounds include thiophene derivatives used in anticancer and anti-inflammatory drugs .
Properties
IUPAC Name |
4-chloro-5-ethyl-6-methyl-2-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIBIQMQZHHZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
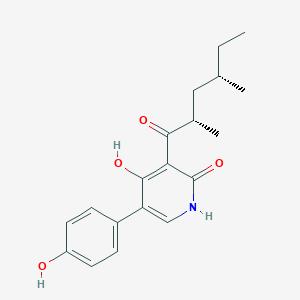
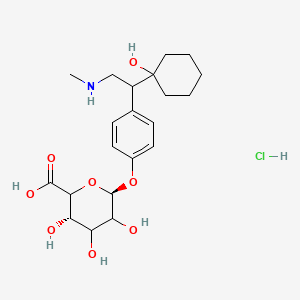
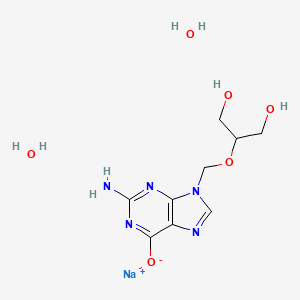
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
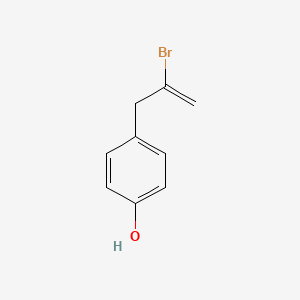
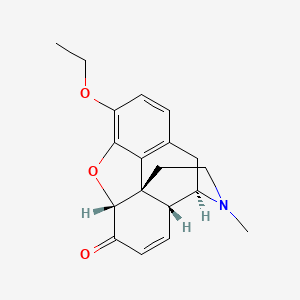
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
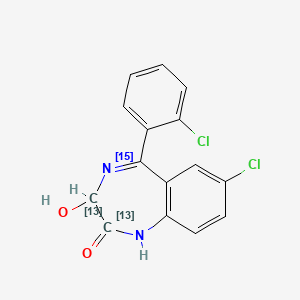
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
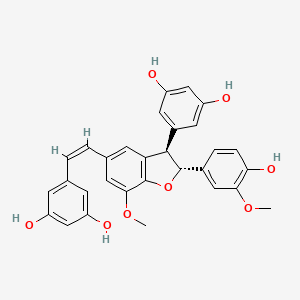
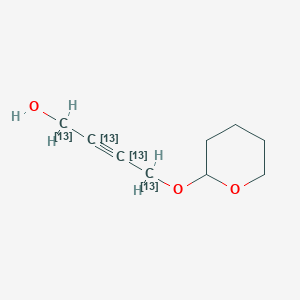
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
